molecular formula C6H12OS2 B14735326 2,2-Dimethylpropoxymethanedithioic acid CAS No. 5398-28-7

2,2-Dimethylpropoxymethanedithioic acid

Cat. No.: B14735326
CAS No.: 5398-28-7
M. Wt: 164.3 g/mol
InChI Key: RFZQFEWBIHUCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylpropoxymethanedithioic acid is an organic compound with the molecular formula C6H12OS2. It is characterized by the presence of a dithioic acid group attached to a 2,2-dimethylpropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropoxymethanedithioic acid typically involves the reaction of 2,2-dimethylpropanol with carbon disulfide in the presence of a base, followed by acidification. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropoxymethanedithioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,2-Dimethylpropoxymethanedithioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropoxymethanedithioic acid involves its interaction with molecular targets through its dithioic acid group. This group can form strong bonds with metal ions and other electrophilic species, leading to various chemical transformations. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Dimethylpropoxymethanedithioic acid include:

  • 2,2-Dimethylpropanedithioic acid
  • 2,2-Dimethylpropoxymethanesulfonic acid
  • 2,2-Dimethylpropoxymethanethioic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the 2,2-dimethylpropoxy group and the dithioic acid group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

5398-28-7

Molecular Formula

C6H12OS2

Molecular Weight

164.3 g/mol

IUPAC Name

2,2-dimethylpropoxymethanedithioic acid

InChI

InChI=1S/C6H12OS2/c1-6(2,3)4-7-5(8)9/h4H2,1-3H3,(H,8,9)

InChI Key

RFZQFEWBIHUCJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=S)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.